
N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a chlorobenzyl group, a phenethyl group, and an oxalamide group . These groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method of forming amide bonds (like the ones in oxalamide) is through the reaction of a carboxylic acid and an amine . The chlorobenzyl and phenethyl groups could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups would likely result in the formation of a planar structure around these groups due to the resonance of the nitrogen’s lone pair with the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide groups could be hydrolyzed to form a carboxylic acid and an amine. The chlorobenzyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar amide groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides and evaluated their cytotoxicity against human cancer cell lines. Notably, compounds with 2-OH substituents exhibited strong cytotoxicity, with IC50 values in the range of 0.56–0.83 mM. Specifically, compounds 4d and 4f, bearing 4-Cl and 4-NO2 substituents, respectively, demonstrated remarkable potency with IC50 values of 0.011–0.001 M .
COX Inhibition and Anti-Inflammatory Properties
Indole derivatives, including this compound, have shown selective binding to COX-2 receptors. In vitro studies revealed promising COX inhibitory activity, with selectivity indices (SI) ranging from 30.35 to 107.63 compared to standard drugs. Additionally, in vivo anti-inflammatory activity studies reported significant effects, particularly for 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .
Antimalarial Potential
Structurally simple synthetic 1,4-disubstituted piperidines, including this compound, were evaluated for antimalarial activity. While the specific mechanism remains to be explored, these molecules represent a potential avenue for combating malaria .
Anticancer Mechanism: Caspase Activation
In caspase activation assays, compounds 4b and 4f were found to activate caspase activity by 314.3% and 270.7%, respectively, relative to PAC-1. This suggests a potential role in inducing apoptosis, a critical process for cancer therapy .
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHVAPAYWYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)
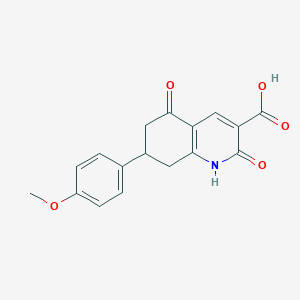
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

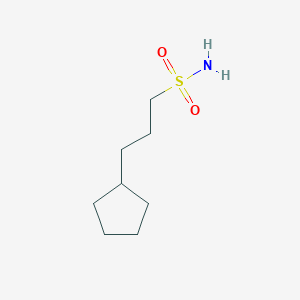
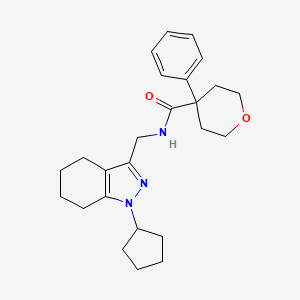

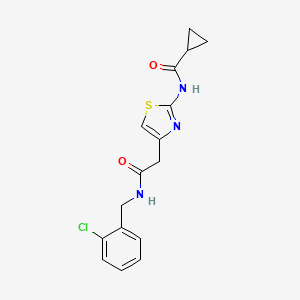
![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)
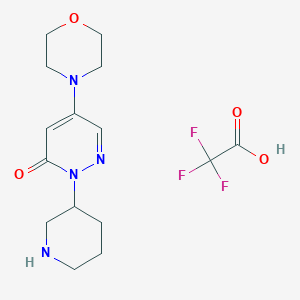

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)